4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- typically involves the condensation of appropriate aldehydes with phenols under acidic or basic conditions. One common method is the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group in the pyranone ring can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4H-Pyran-4-one, 2-(4-formylphenyl)-6-phenyl-, while reduction of the ketone group can produce 4H-Pyran-4-ol, 2-(4-hydroxyphenyl)-6-phenyl-.
Scientific Research Applications
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The phenyl groups can participate in π-π interactions with aromatic amino acids, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: Lacks the phenyl groups, resulting in different chemical properties.
2-(4-Hydroxyphenyl)-4H-pyran-4-one: Similar structure but with only one phenyl group.
6-Phenyl-4H-pyran-4-one: Similar structure but with the phenyl group at a different position.
Uniqueness
4H-Pyran-4-one, 2-(4-hydroxyphenyl)-6-phenyl- is unique due to the presence of both phenyl groups, which can enhance its stability and reactivity
Properties
CAS No. |
153779-69-2 |
---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C17H12O3/c18-14-8-6-13(7-9-14)17-11-15(19)10-16(20-17)12-4-2-1-3-5-12/h1-11,18H |
InChI Key |
SHHWGGWCQIAUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.